![molecular formula C18H23N3O4 B2891239 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1775546-30-9](/img/structure/B2891239.png)
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide
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Overview
Description
This compound belongs to the class of organic compounds known as c-glycosyl compounds . These are glycosides in which a sugar group is bonded through one carbon to another group via a C-glycosidic bond . It has a molecular formula of C16H19N3O5 and a molecular weight of 333.344.
Molecular Structure Analysis
The compound contains a total of 28 bonds; 16 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 aldehyde (aliphatic), 1 urea (-thio) derivative, 1 imide (-thio), and 1 ether (aliphatic) .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antihypertensive Activity : Compounds structurally related to 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide have been synthesized for screening as antihypertensive agents. These include a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions, which have shown promising results in lowering blood pressure through alpha-adrenergic receptor blockade (Caroon et al., 1981).
Gabapentin-base Synthesis : An intermolecular Ugi reaction involving gabapentin has led to the synthesis of novel classes of compounds, including N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamides. These compounds have been studied for their theoretical impact on intramolecular hydrogen bonding, suggesting potential applications in understanding drug-receptor interactions and designing new therapeutics (Amirani Poor et al., 2018).
Spiroacetals and Venom Constituents : Research into spiroacetals and other venom constituents has highlighted the potential of these compounds as wasp attractants, indicating a research avenue for the development of environmentally friendly pest control methods. This suggests the broader applicability of spiro compounds in ecological studies and pest management (Weston et al., 1997).
Mechanism of Action
Mode of Action
The presence of a diazaspirodecane ring and two dioxo groups in its structure suggests it may interact with its targets through hydrogen bonding or other types of non-covalent interactions .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to predict the exact biochemical pathways it might affect. Given its complex structure, it’s likely that it could interact with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
On the other hand, these groups could also make the compound a target for metabolic enzymes, potentially leading to rapid metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially alter the compound’s structure, affecting its ability to interact with its targets. Similarly, the presence of other molecules could either facilitate or hinder the compound’s interactions with its targets .
properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-20(14-6-4-5-13(2)11-14)15(22)12-21-16(23)18(19-17(21)24)7-9-25-10-8-18/h4-6,11H,3,7-10,12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJQRBXBUNDDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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